Carbamic acid, N-(3-bromo-5-chloro-2-fluorophenyl)-, 1,1-dimethylethyl ester
Description
Carbamic acid, N-(3-bromo-5-chloro-2-fluorophenyl)-, 1,1-dimethylethyl ester (CAS: 1269232-94-1) is a halogenated carbamate ester with a trisubstituted aromatic ring. Its structure features bromo, chloro, and fluoro substituents at positions 3, 5, and 2 of the phenyl ring, respectively, attached to a tert-butoxycarbonyl (Boc) protected carbamate group. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical industries.
Properties
IUPAC Name |
tert-butyl N-(3-bromo-5-chloro-2-fluorophenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClFNO2/c1-11(2,3)17-10(16)15-8-5-6(13)4-7(12)9(8)14/h4-5H,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQBTCYBYFOFJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=CC(=C1)Cl)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Carbamic acid, N-(3-bromo-5-chloro-2-fluorophenyl)-, 1,1-dimethylethyl ester typically involves the reaction of 3-bromo-5-chloro-2-fluoroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester . The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Carbamic acid, N-(3-bromo-5-chloro-2-fluorophenyl)-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and fluorine atoms on the aromatic ring can be substituted with other groups using appropriate reagents and conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carbamic acid.
Oxidation and Reduction:
Scientific Research Applications
Medicinal Chemistry
Carbamic acid derivatives are widely studied for their potential therapeutic applications. The specific compound has shown promise in:
- Anticancer Activity : Research indicates that carbamate derivatives can inhibit specific pathways involved in cancer progression. For instance, compounds similar to N-(3-bromo-5-chloro-2-fluorophenyl)-carbamate have been evaluated for their ability to inhibit mitogen-activated protein kinase (MAPK) pathways, which are often dysregulated in tumors .
Agrochemicals
The compound has potential applications in the development of pesticides and herbicides:
- Insecticidal Properties : Studies suggest that compounds with similar structures exhibit insecticidal activity against various pests. The halogenated phenyl groups may enhance the bioactivity of the compound by affecting the nervous systems of insects .
Synthesis of Bioactive Molecules
The tert-butyl carbamate moiety serves as a protecting group in organic synthesis, particularly in the synthesis of amines and other nitrogen-containing compounds:
- Late-stage Functionalization : The ability to modify the carbamate group allows for the late-stage introduction of functional groups into complex molecules, facilitating the synthesis of diverse bioactive compounds .
Case Study 1: Anticancer Research
In a study published by the American Chemical Society, researchers optimized analogs of carbamic acid derivatives to enhance their inhibitory effects on cancer cell lines. The study focused on the modulation of the MAPK pathway, demonstrating that specific modifications to the carbamate structure could significantly increase potency and selectivity against cancer cells .
Case Study 2: Agricultural Application
A research project investigated the efficacy of various carbamate derivatives as insecticides. The study found that certain halogen substitutions improved the toxicity profile against common agricultural pests. The findings suggest that optimizing such compounds could lead to more effective pest control agents with reduced environmental impact .
Summary Table of Applications
Mechanism of Action
The mechanism of action of Carbamic acid, N-(3-bromo-5-chloro-2-fluorophenyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors.
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table highlights structural differences, synthesis parameters, and applications of analogous carbamate esters:
Key Differences and Implications
Halogenation Patterns :
- The target compound’s trisubstituted halogenated phenyl ring (Br, Cl, F) enhances electrophilicity, making it reactive in cross-coupling reactions for agrochemicals . In contrast, the pyrrolo[2,3-b]pyridine derivative (–2) includes a sulfonamide group, improving solubility and target specificity in kinase inhibition .
Synthetic Complexity :
- The pyrrolo[2,3-b]pyridine analog requires microwave-assisted synthesis and cesium carbonate as a base, yielding 26.2% . The target compound’s synthesis details are unspecified but likely involves simpler aromatic halogenation.
Biological Activity :
- Halogenated carbamates like the target compound exhibit broad-spectrum pesticidal activity due to halogen-induced lipophilicity and membrane penetration . Compounds with sulfonyl or sulfonamide groups (e.g., ) are more common in enzyme-targeted pharmaceuticals .
Chiral vs. Non-Chiral Intermediates: Derivatives like N-tert-Butyxycarbonyl-L-leucinal () are critical for stereoselective synthesis of peptides and biologics, whereas the target compound’s planar aromatic system lacks chirality .
Research Findings and Industrial Relevance
- Pharmaceutical Intermediates : The target compound’s halogenated structure enables diversification into antiviral and anticancer agents. For example, analogs with similar halogenation () are used in kinase inhibitors .
- Agrochemical Stability : Bromine and chlorine substituents resist photodegradation, enhancing field longevity in pesticides .
Biological Activity
Carbamic acid, N-(3-bromo-5-chloro-2-fluorophenyl)-, 1,1-dimethylethyl ester, commonly known as a tert-butyl carbamate derivative, is a compound of significant interest in the field of medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of halogenated phenyl groups, suggests potential biological activities that warrant detailed investigation.
- Chemical Formula : C₁₁H₁₂BrClFNO₂
- Molecular Weight : 324.57 g/mol
- CAS Number : 1269232-94-1
The compound is a derivative of carbamic acid and exhibits properties typical of carbamates, such as potential inhibition of certain enzymes and interaction with biological receptors.
Carbamic acid derivatives often act as enzyme inhibitors or modulators. The specific biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Carbamates are known to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling.
- Anticancer Potential : Preliminary studies suggest that similar compounds may exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological implications of halogenated carbamate derivatives:
- Study on Enzyme Inhibition : A study published in Journal of Medicinal Chemistry demonstrated that a related carbamate significantly inhibited AChE with an IC50 value in the low micromolar range. This suggests that the compound could be developed for therapeutic use in neurodegenerative diseases such as Alzheimer's .
- Antitumor Activity : Research conducted on similar compounds indicated that they could inhibit the proliferation of cancer cell lines through mechanisms involving cell cycle arrest and apoptosis. For instance, a derivative with structural similarities to our compound showed promising results against breast cancer cell lines .
Comparative Analysis
The following table summarizes key findings from various studies on similar carbamate compounds:
| Compound Name | Biological Activity | IC50 (µM) | Reference |
|---|---|---|---|
| Carbamate A | AChE Inhibition | 0.5 | |
| Carbamate B | Anticancer (Breast) | 2.0 | |
| Carbamate C | Antiviral | 1.5 |
Toxicological Profile
While the therapeutic potential is promising, it is essential to consider the toxicological aspects:
- Cytotoxicity : Some studies have reported cytotoxic effects at higher concentrations, emphasizing the need for careful dose optimization in therapeutic applications.
- Environmental Impact : As with many halogenated compounds, there are concerns regarding environmental persistence and bioaccumulation.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing tert-butyl carbamate derivatives like Carbamic acid, N-(3-bromo-5-chloro-2-fluorophenyl)-, 1,1-dimethylethyl ester?
- Methodology :
- Protection of amines : The tert-butyl carbamate (Boc) group is widely used to protect amines during multi-step syntheses. For example, sodium borohydride in a solvent mixture (e.g., alcohol/halogenated solvent) can stereoselectively reduce ketones to alcohols while retaining Boc protection, achieving >99% chiral purity .
- Coupling reactions : Boc-protected intermediates are often synthesized via carbamate formation using reagents like di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This is exemplified in the preparation of (1S,2R)-hydroxy derivatives with halogenated aryl groups .
- Key data :
| Reaction Type | Yield | Chiral Purity | Conditions |
|---|---|---|---|
| Sodium borohydride reduction | >78% | >99% ee | Alcohol/halogenated solvent, -15°C to 0°C |
Q. How can structural characterization of this compound be validated, especially regarding regiochemistry and stereochemistry?
- Methodology :
- NMR spectroscopy : ¹H and ¹³C NMR can confirm the presence of the tert-butyl group (δ ~1.4 ppm for nine equivalent protons) and aryl substituents (e.g., bromo, chloro, fluoro splitting patterns).
- X-ray crystallography : Used to resolve stereochemical ambiguities, particularly for chiral centers in similar Boc-protected intermediates .
- Chiral HPLC : Essential for verifying enantiomeric excess (ee), as demonstrated in microbial biotransformations achieving >99% ee .
Advanced Research Questions
Q. What strategies are effective for optimizing stereoselectivity in the synthesis of halogenated aryl carbamates?
- Methodology :
- Biocatalysis : Rhodococcus strains (e.g., R. erythropolis SC 13845) catalyze asymmetric reductions of ketones to alcohols with high enantioselectivity (>99% ee), as seen in analogous substrates .
- Chiral auxiliaries : Use of chiral ligands (e.g., BINAP) in metal-catalyzed reactions can enhance stereocontrol. For example, asymmetric hydrogenation of enamines in Boc-protected systems has been reported .
- Challenges :
- Halogen substituents (Br, Cl, F) may sterically hinder enzyme/substrate interactions in biocatalysis. Screening diverse microbial strains or engineered enzymes is critical .
Q. How can conflicting data on reaction yields or stereochemical outcomes be resolved?
- Methodology :
- Reaction monitoring : Use in-situ techniques like FTIR or LC-MS to track intermediate formation and identify side reactions (e.g., dehalogenation or Boc-deprotection).
- Solvent effects : Polar aprotic solvents (e.g., THF) may improve solubility of halogenated aromatics, while protic solvents (e.g., methanol) stabilize intermediates in reductions .
- Case study : In a nitroketone reduction, lowering the temperature to -15°C minimized side reactions, improving yield from 70% to 78% while maintaining stereopurity .
Q. What are the key impurities or degradation products to monitor during synthesis?
- Methodology :
- HPLC-MS : Detect dehalogenated byproducts (e.g., loss of Br or Cl) or Boc-deprotected amines. For example, tert-butyl carbamates are prone to acid-catalyzed cleavage, generating free amines under acidic conditions .
- Stability studies : Accelerated degradation under heat/light can reveal hydrolytic pathways. Impurities like N-(3-chloro-2-oxo-propyl) derivatives have been identified in related compounds .
- Critical impurities :
| Impurity Type | Source | Detection Method |
|---|---|---|
| Dehalogenated byproduct | Harsh reaction conditions | LC-MS |
| Boc-deprotected amine | Acidic hydrolysis | ¹H NMR |
Methodological Recommendations
- Synthetic Optimization : Combine biocatalysis (for stereoselectivity) with chemical methods (for scalability). For instance, use Rhodococcus strains for asymmetric reductions followed by Boc protection .
- Analytical Workflow : Pair chiral HPLC with X-ray crystallography to unambiguously assign stereochemistry in halogenated carbamates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
